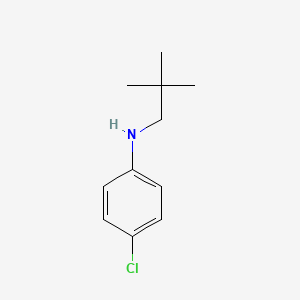

(4-Chloro-phenyl)-(neopentyl)-amine

Description

(4-Chloro-phenyl)-(neopentyl)-amine is a secondary amine characterized by a 4-chlorophenyl group and a neopentyl (2,2-dimethylpropyl) substituent. Neopentyl groups are known for their steric bulk, which can influence reactivity and stability in chemical reactions, such as hydrogenation or catalytic processes . The 4-chloro-phenyl moiety is a common pharmacophore in medicinal chemistry, often contributing to lipophilicity and binding affinity in drug candidates .

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

4-chloro-N-(2,2-dimethylpropyl)aniline |

InChI |

InChI=1S/C11H16ClN/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3 |

InChI Key |

LBHFVLKDBLYKHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (4-Chloro-phenyl)-(neopentyl)-amine, enabling comparative analysis:

N-Aryl Imines with Chlorophenyl Groups

- Example: [1-(4-Chloro-phenyl)-ethylidene]-(2-methoxy-phenyl)-amine (CAS: Not provided) Structure: Features an imine linkage instead of a direct amine bond. Application: Used in asymmetric hydrogenation studies with iridium catalysts, achieving enantiomeric excess (ee) values up to 90% . Key Difference: The imine group introduces redox sensitivity, unlike the stable amine bond in the target compound.

N-Aryl Piperidine/Propionamide Derivatives

- Example: N-(1-Benzyl-piperidin-4-yl)-N-(4-chloro-phenyl)-propionamide Structure: Incorporates a piperidine ring and an amide group. Application: Acts as an opioid receptor ligand, with demonstrated affinity for κ-opioid receptors .

Purine-Based Chlorophenyl Amines

- Example: (4-Chloro-phenyl)-(2-hydrazino-9-methyl-9H-purin-6-yl)-amine Structure: Combines a purine heterocycle with a hydrazino group. Molecular Weight: 289.73 g/mol (C₁₂H₁₂ClN₇) . Application: Intermediate in the synthesis of kinase inhibitors or antiviral agents . Key Difference: The purine scaffold introduces planar aromaticity, enabling π-π stacking in biological targets.

Alkyl-Substituted Chlorophenyl Amines

- Example : [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

- Structure : Contains a pyrazole ring and methylene spacers.

- Molecular Weight : 235.71 g/mol (C₁₂H₁₄ClN₃) .

- Application : Explored in agrochemical or CNS drug discovery due to its balanced lipophilicity (clogP ~2.5).

- Key Difference : The pyrazole group introduces additional hydrogen-bond acceptors, altering metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Steric Effects : Neopentyl groups in amines reduce nucleophilicity but enhance thermal stability, making them suitable for high-temperature reactions .

- Pharmacological Potential: Chlorophenyl amines with piperidine or pyrazole moieties show promise in CNS drug discovery due to blood-brain barrier penetration .

- Catalytic Utility : Imine derivatives of chlorophenyl amines are pivotal in asymmetric synthesis, though they require specialized catalysts (e.g., iridium/phosphoramidite systems) .

Notes and Limitations

Data Gaps : Direct experimental data on this compound are lacking; comparisons rely on structural analogs.

Divergent Applications : Chlorophenyl amines exhibit versatility, spanning catalysis (imines) and pharmacology (piperidines/purines) .

Synthetic Challenges : Steric hindrance in neopentyl-substituted amines may complicate purification or functionalization steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.